Cdk12-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

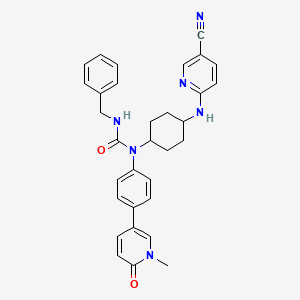

Molecular Formula |

C32H32N6O2 |

|---|---|

Molecular Weight |

532.6 g/mol |

IUPAC Name |

3-benzyl-1-[4-[(5-cyano-2-pyridinyl)amino]cyclohexyl]-1-[4-(1-methyl-6-oxo-3-pyridinyl)phenyl]urea |

InChI |

InChI=1S/C32H32N6O2/c1-37-22-26(10-18-31(37)39)25-8-13-28(14-9-25)38(32(40)35-20-23-5-3-2-4-6-23)29-15-11-27(12-16-29)36-30-17-7-24(19-33)21-34-30/h2-10,13-14,17-18,21-22,27,29H,11-12,15-16,20H2,1H3,(H,34,36)(H,35,40) |

InChI Key |

HDJBGURZVALLMD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=CC1=O)C2=CC=C(C=C2)N(C3CCC(CC3)NC4=NC=C(C=C4)C#N)C(=O)NCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk12-IN-2 Mechanism of Action in Transcription Elongation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It details the core function of CDK12 in regulating transcription elongation, the molecular consequences of its inhibition by this compound, and the experimental methodologies used to elucidate these processes.

Introduction to CDK12 in Transcription Elongation

Cyclin-Dependent Kinase 12 (CDK12) is a serine/threonine protein kinase that plays a pivotal role in the regulation of gene expression.[1] As a transcription-associated CDK, it forms an active heterodimeric complex with its regulatory partner, Cyclin K (CycK).[2][3] The primary and most well-characterized function of the CDK12/CycK complex is to phosphorylate the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII).[1][4]

The RNAPII CTD consists of multiple repeats of the heptapeptide consensus sequence Y₁S₂P₃T₄S₅P₆S₇.[2] The phosphorylation status of this domain changes dynamically throughout the transcription cycle, serving as a scaffold to recruit various factors that regulate initiation, elongation, termination, and co-transcriptional RNA processing.[2][5] CDK12 specifically mediates the phosphorylation of serine 2 (Ser2) residues within the CTD heptad repeats.[1][3] This phosphorylation event is a hallmark of productive transcription elongation and is critical for the synthesis of full-length messenger RNAs (mRNAs), particularly for long genes.[6][7]

Given its crucial role in maintaining the expression of genes involved in the DNA Damage Response (DDR), many of which are exceptionally long, CDK12 has emerged as a significant target in cancer therapy.[2][4][8] Inhibition of CDK12 can induce a "BRCAness" phenotype in cancer cells, rendering them susceptible to DNA-damaging agents and PARP inhibitors.[9]

This compound: A Selective Chemical Probe for CDK12

This compound is a potent, selective, and cell-permeable small molecule inhibitor designed to probe the function of CDK12. It acts as an ATP-competitive inhibitor, binding to the kinase's active site and preventing the phosphorylation of its substrates.[10] Due to the high degree of homology in the kinase domain, this compound also potently inhibits CDK13, the closest homolog of CDK12.[3][11] However, it demonstrates excellent selectivity against other CDKs, making it a valuable tool for dissecting the specific roles of the CDK12/13 pair.[10][11]

Quantitative Data: Inhibitory Profile of this compound

The following tables summarize the quantitative inhibitory activity of this compound from both in vitro biochemical assays and cell-based experiments.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity vs. CDK12 | Reference |

|---|---|---|---|

| CDK12 | 52 | 1x | [10][11] |

| CDK13 | 10 | 0.19x (more potent) | [10] |

| CDK2 | >10,400 | >200x | [10] |

| CDK7 | >10,400 | >200x | [10] |

| CDK8 | >10,400 | >200x | [10] |

| CDK9 | >10,400 | >200x |[10] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC₅₀ (nM) | Reference |

|---|---|---|---|

| RNAPII CTD Ser2 Phosphorylation | SK-BR-3 | 185 | [11] |

| Cell Growth Inhibition | SK-BR-3 | 800 |[11] |

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of CDK12's kinase activity, which sets off a cascade of events that ultimately impair transcription elongation.

-

Phosphorylation of RNAPII CTD: During active transcription, the CDK12/CycK complex is recruited to the elongating RNAPII. It then phosphorylates Ser2 residues of the CTD.[1][7]

-

Recruitment of Elongation Factors: This Ser2 phosphorylation (pSer2) acts as a binding signal for essential elongation and RNA processing factors.[6] Key factors whose association with RNAPII is stabilized by CDK12 activity include SPT6 and the PAF1 complex (PAF1C).[6][12] These factors are crucial for maintaining the processivity of RNAPII and preventing premature termination.

-

Inhibition by this compound: this compound competitively binds to the ATP-binding pocket of CDK12, preventing the transfer of phosphate to the RNAPII CTD.[10]

-

Loss of Elongation Factors: The resulting decrease in pSer2 levels leads to the dissociation of SPT6 and PAF1C from the elongating RNAPII complex.[6][12]

-

Elongation Defect: Without these critical factors, RNAPII processivity is severely compromised, leading to a genome-wide defect in transcription elongation.[6]

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. academic.oup.com [academic.oup.com]

- 9. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 10. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CDK12 Is Necessary to Promote Epidermal Differentiation Through Transcription Elongation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Cdk12-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (Cdk12) has emerged as a critical regulator of gene transcription and a promising therapeutic target in oncology.[1][2][3][4] In conjunction with its binding partner Cyclin K, Cdk12 plays a pivotal role in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for transcriptional elongation and the expression of genes involved in the DNA damage response (DDR).[1][2][3][4] Inhibition of Cdk12 has been shown to sensitize cancer cells to DNA-damaging agents, highlighting the potential of Cdk12 inhibitors as novel anti-cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of Cdk12-IN-2, a potent and selective inhibitor of Cdk12.

Discovery and Mechanism of Action

This compound was identified through a structure-activity relationship (SAR) study of 3-benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea derivatives.[1] This compound acts as a potent, ATP-competitive inhibitor of Cdk12. Its mechanism of action involves binding to the kinase domain of Cdk12, thereby preventing the phosphorylation of its downstream substrates, most notably Serine 2 (Ser2) of the RNAPII CTD.[1][2] This inhibition of RNAPII phosphorylation leads to a disruption of transcriptional elongation, particularly of long genes that are often involved in the DDR pathway.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Cdk12 signaling pathway and a general workflow for the synthesis and evaluation of Cdk12 inhibitors like this compound.

Caption: Cdk12 Signaling Pathway and Inhibition by this compound.

Caption: General Workflow for Synthesis and Evaluation of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| Cdk12 | 52 |

| Cdk13 | 10 |

| Cdk2 | >100,000 |

| Cdk7 | >10,000 |

| Cdk8 | >10,000 |

| Cdk9 | 16,000 |

Data sourced from MedChemExpress and Cayman Chemical.[5]

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) |

| RNAPII Ser2 Phosphorylation | SK-BR-3 | 185 |

| Growth Inhibition | SK-BR-3 | 800 |

Data sourced from MedChemExpress.[5]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and its analogs involves a multi-step process, with key reactions being Buchwald-Hartwig and Suzuki couplings.[6] The general synthetic scheme is outlined below.

Scheme 1: Synthesis of this compound Intermediate

A commercially available trans-1,4-cyclohexanediamine derivative is first protected and then subjected to a Buchwald-Hartwig coupling with an appropriate aryl halide. The resulting intermediate is then used in a Suzuki coupling reaction with a boronic acid or ester to introduce the desired aryl group.

Scheme 2: Final Assembly of this compound

The intermediate from Scheme 1 undergoes deprotection, followed by reaction with a substituted isocyanate or carbamoyl chloride to form the final urea linkage of this compound. The final product is then purified by chromatography.

Detailed step-by-step procedures, including specific reagents, reaction conditions, and characterization data, can be found in the primary literature by Ito et al. in the Journal of Medicinal Chemistry, 2018, 61(17), 7710-7728.

Biochemical Kinase Assay

The inhibitory activity of this compound against Cdk12/Cyclin K can be determined using a variety of commercially available kinase assay kits or by developing an in-house assay. A general protocol for a luminescence-based kinase assay is as follows:

Materials:

-

Recombinant human Cdk12/Cyclin K enzyme

-

Kinase substrate (e.g., a peptide corresponding to the RNAPII CTD)

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

Luminescent kinase assay reagent (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a master mix containing kinase assay buffer, kinase substrate, and ATP.

-

Add the desired concentration of this compound or control compound to the wells of the assay plate.

-

Add the Cdk12/Cyclin K enzyme to all wells except the "no enzyme" control.

-

Initiate the kinase reaction by adding the master mix to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based RNAPII Phosphorylation Assay (Western Blot)

This assay measures the ability of this compound to inhibit the phosphorylation of RNAPII at Ser2 in a cellular context.

Materials:

-

Cancer cell line (e.g., SK-BR-3)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-RNAPII (Ser2) and anti-total RNAPII (or a loading control like beta-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total RNAPII or a loading control to normalize the data.

-

Quantify the band intensities to determine the concentration-dependent inhibition of RNAPII Ser2 phosphorylation.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of Cdk12 and serves as a lead compound for the development of novel anticancer agents. The synthetic route is well-defined, and its biochemical and cellular activities can be robustly characterized using the described experimental protocols. Further research into the therapeutic potential of Cdk12 inhibitors is warranted.

References

Cdk12-IN-2: A Comprehensive Selectivity Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of Cdk12-IN-2, a potent inhibitor of Cyclin-Dependent Kinase 12 (CDK12). The document summarizes key quantitative data, details the experimental protocols for cited assays, and presents visual diagrams of relevant pathways and workflows to facilitate a comprehensive understanding of this compound's characteristics.

Executive Summary

This compound is a chemical probe that demonstrates high potency against CDK12, a key regulator of transcriptional elongation. It also exhibits significant activity against CDK13, the closest homolog of CDK12. Notably, this compound shows excellent selectivity against other members of the CDK family, including CDK2, CDK7, CDK8, and CDK9. This selectivity profile makes this compound a valuable tool for studying the specific biological functions of CDK12 and for the development of targeted cancer therapies.

Data Presentation: this compound Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various CDK family members, providing a clear quantitative overview of its selectivity.

| Kinase | IC50 (nM) | Fold Selectivity vs. CDK12 |

| CDK12 | 52 | 1 |

| CDK13 | 10 | 0.19 |

| CDK2 | >10,000 | >192 |

| CDK7 | >10,000 | >192 |

| CDK8 | >10,000 | >192 |

| CDK9 | >10,000 | >192 |

Data sourced from publicly available information.[1]

Experimental Protocols

The determination of the IC50 values for this compound is typically performed using a biochemical kinase assay. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Biochemical Kinase Assay for IC50 Determination (ADP-Glo™ Protocol)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a panel of CDK kinases.

Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK12/CycK, CDK13/CycK, CDK2/CycA, etc.)

-

This compound (or other test inhibitor)

-

Substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

ATP (Adenosine triphosphate)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

-

Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add the following components in order:

-

1 µL of the diluted this compound or DMSO (for control wells).

-

2 µL of the recombinant CDK/cyclin enzyme solution in kinase assay buffer.

-

2 µL of a mixture of the substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure accurate IC50 determination.

-

-

The total reaction volume is typically 5 µL.

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Measurement:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides the necessary components for the luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of CDK12

The following diagram illustrates the primary role of the CDK12/Cyclin K complex in regulating transcription.

Caption: Role of the CDK12/Cyclin K complex in transcription elongation.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Caption: Workflow for determining kinase inhibitor selectivity.

References

Understanding the function of Cdk12-IN-2 as a chemical probe

An In-Depth Technical Guide to Cdk12-IN-2: A Chemical Probe for Functional Genomics

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its partner Cyclin K, plays a critical role in the regulation of gene transcription.[1][2][3][4] It is a key kinase responsible for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII), a process essential for transcriptional elongation, particularly of long genes involved in the DNA damage response (DDR).[2][3][5][6] Given its role in maintaining genomic stability, CDK12 has emerged as a significant target in cancer research.[3][4][7][8] Chemical probes that can selectively inhibit CDK12 are invaluable tools for dissecting its complex biology. This compound is a potent and selective small molecule inhibitor designed for this purpose, serving as an excellent chemical probe for functional studies of CDK12.[1][9]

Core Function and Mechanism of Action

This compound exerts its function by directly inhibiting the kinase activity of CDK12.[1][9] The primary molecular consequence of this inhibition is the reduced phosphorylation of Serine 2 (Ser2) residues within the heptapeptide repeats of the RNAPII CTD.[1][2][9] This hypo-phosphorylation impairs the transition from transcription initiation to productive elongation, leading to premature termination of transcription for a specific subset of genes, including critical DDR genes like BRCA1, ATR, and FANCI.[2][4][5][10] Due to the high homology between their kinase domains, this compound also potently inhibits CDK13.[1][9]

Caption: CDK12/Cyclin K phosphorylates RNAPII, which this compound inhibits.

Data Presentation: Quantitative Profile

This compound has been characterized by its high potency and selectivity, making it a suitable tool for cellular and biochemical studies.

Table 1: Biochemical Potency and Selectivity of this compound

| Target Kinase | IC₅₀ (nM) | Selectivity Notes |

| CDK12 | 52 | Potent inhibition. |

| CDK13 | Strong | Also a strong inhibitor due to high homology with CDK12.[1][9] |

| CDK2 | >10,000 | Highly selective over non-transcriptional CDKs. |

| CDK7 | >10,000 | Excellent selectivity over other transcriptional CDKs.[1][9] |

| CDK8 | >10,000 | Excellent selectivity over other transcriptional CDKs. |

| CDK9 | >10,000 | Excellent selectivity over other transcriptional CDKs.[1][9] |

Table 2: Cellular Activity of this compound in SK-BR-3 Cells

| Cellular Endpoint | IC₅₀ (nM) | Assay Type |

| Inhibition of p-Ser2 RNAPII CTD | 185 | Immunofluorescence or Western Blot |

| Growth Inhibition | 800 | Cell Viability Assay (e.g., CellTiter-Glo®) |

Data sourced from MedChemExpress product datasheet.[9]

Table 3: Time-Dependency of this compound Inhibition

| Pre-incubation Time | IC₅₀ (nM) |

| 0 hours | 7.8 |

| 1 hour | 42 |

| 2 hours | 57 |

| 5 hours | 59 |

This data indicates that the inhibitor's potency is highest with minimal pre-incubation, suggesting rapid binding kinetics.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings using this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the direct inhibitory effect of this compound on recombinant CDK12/Cyclin K activity.

-

Reagents and Materials:

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, 10 µM ATP, and the CDK12 substrate at its Km concentration.[6]

-

Add 2 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 18 µL of the reaction mixture to each well.

-

Initiate the reaction by adding 5 µL of recombinant CDK12/Cyclin K enzyme solution. The final reaction volume is 25 µL.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

-

Protocol 2: Cellular p-Ser2 RNAPII Western Blot

This protocol assesses the ability of this compound to inhibit its target in a cellular context.

-

Reagents and Materials:

-

SK-BR-3 cells (or other relevant cell line).

-

Complete growth medium (e.g., McCoy's 5A with 10% FBS).

-

This compound.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-p-Ser2 RNAPII (CTD), anti-Total RNAPII, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

-

-

Procedure:

-

Seed SK-BR-3 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for 4 hours.[7]

-

Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well.

-

Clear lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts, add Laemmli sample buffer, and denature at 95°C for 5 minutes.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system.

-

Quantify band intensity and normalize the p-Ser2 RNAPII signal to total RNAPII or GAPDH.

-

Caption: Workflow for biochemical and cellular evaluation of this compound.

Utility as a Chemical Probe

A chemical probe must be well-characterized to provide reliable insights into the function of its target. This compound meets these criteria:

-

Potency: It inhibits CDK12 in the nanomolar range, both biochemically and in cells.[9]

-

Selectivity: It demonstrates excellent selectivity against other CDK family members, minimizing off-target effects that could confound experimental interpretation.[1][9]

-

Mechanism: Its mechanism of action—the inhibition of Ser2 phosphorylation on RNAPII—is well-defined and directly linked to CDK12's known biological role.[1][9]

By using this compound, researchers can investigate the downstream consequences of CDK12 inhibition, such as its impact on gene expression, DNA repair, and cell cycle progression, thereby elucidating the specific functions of CDK12 in various biological and pathological contexts.[4]

Caption: Logical relationship of this compound as a probe for functional studies.

Conclusion

This compound is a potent, selective, and cell-active chemical probe for studying the function of CDK12 and CDK13. Its well-documented inhibitory profile and clear mechanism of action make it an indispensable tool for researchers in the fields of transcription, DNA damage response, and oncology. The use of this compound in well-designed experiments will continue to provide valuable insights into the fundamental roles of CDK12 in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. thesgc.org [thesgc.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery and Resistance Mechanism of a Selective CDK12 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

The Impact of Cdk12-IN-2 on RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a pivotal role in the regulation of gene transcription. A key function of the CDK12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA polymerase II (RNAP II). This post-translational modification is critical for the transition from transcription initiation to productive elongation. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷, and the phosphorylation status of serine residues, particularly Serine 2 (Ser2) and Serine 5 (Ser5), orchestrates the recruitment of various factors that regulate transcription and RNA processing.

Cdk12-IN-2 is a potent and selective small molecule inhibitor of CDK12 and its close homolog, CDK13. Its utility as a chemical probe has been instrumental in elucidating the specific roles of CDK12 in transcriptional regulation. This technical guide provides an in-depth overview of the effects of this compound on RNAP II phosphorylation, including quantitative data on its inhibitory activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data: Inhibitory Profile of this compound

This compound demonstrates high potency and selectivity for CDK12 and CDK13 over other cyclin-dependent kinases. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC₅₀ (nM) | Assay Method |

| CDK12 | 52 | Radiometric |

| CDK13 | 10 | Radiometric |

| CDK2 | >10,000 | Radiometric |

| CDK7 | >10,000 | Radiometric |

| CDK8 | >10,000 | Radiometric |

| CDK9 | 16,000 | Radiometric |

Table 2: Cellular Activity of this compound

| Cell Line | Endpoint | IC₅₀ (nM) | Assay Method |

| SK-BR-3 | p-RNAP II (Ser2) Inhibition | 185 | Western Blot |

| SK-BR-3 | Growth Inhibition | 800 | Cell Viability Assay |

Signaling Pathway and Mechanism of Action

CDK12 is a key regulator of transcription elongation. The CDK12/Cyclin K complex is recruited to elongating RNAP II, where it phosphorylates the CTD, primarily at Ser2 residues. This phosphorylation event is crucial for releasing RNAP II from a paused state and promoting productive transcription elongation. It also plays a role in co-transcriptional RNA processing. This compound exerts its effect by competitively binding to the ATP-binding pocket of CDK12, thereby preventing the phosphorylation of the RNAP II CTD. This leads to a global decrease in Ser2 and Ser5 phosphorylation, resulting in impaired transcription elongation, particularly of long and complex genes, including many involved in the DNA damage response.

Experimental Protocols

In Vitro CDK12 Kinase Assay

This protocol describes a typical radiometric assay to determine the in vitro potency of this compound.

Materials:

-

Recombinant active CDK12/Cyclin K complex

-

GST-tagged RNAP II CTD substrate

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

[γ-³³P]ATP

-

This compound (or other test compounds) dissolved in DMSO

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CDK12/Cyclin K, and the GST-CTD substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot Analysis of RNAP II Phosphorylation in Cells

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of RNAP II in a cellular context.

Materials:

-

Cell line of interest (e.g., SK-BR-3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-RNAP II CTD repeat YSPTSPS (total RNAP II)

-

Anti-phospho-RNAP II CTD (Ser2)

-

Anti-phospho-RNAP II CTD (Ser5)

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated RNAP II to total RNAP II and the loading control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the effect of this compound on RNAP II phosphorylation in a cellular context.

Conclusion

This compound is a valuable tool for studying the role of CDK12 in transcription and for exploring its potential as a therapeutic target. Its high potency and selectivity allow for the specific interrogation of CDK12 function in cellular processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to investigate the impact of this compound and other CDK12 inhibitors on RNA polymerase II phosphorylation and downstream transcriptional events. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies targeting the transcriptional machinery in diseases such as cancer.

The Structural Basis for Cdk12-IN-2's Inhibitory Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles underlying the inhibitory activity of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (Cdk12). This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of the structural basis for its function.

Introduction to Cdk12 and Its Inhibition

Cyclin-dependent kinase 12 (Cdk12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] A primary function of the Cdk12/Cyclin K complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 (Ser2) position.[2] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including those involved in the DNA damage response (DDR).[3] Given its role in maintaining genomic stability and its frequent dysregulation in various cancers, Cdk12 has emerged as a compelling target for cancer therapy.[1]

This compound is a small molecule inhibitor that has demonstrated potent and selective inhibition of Cdk12.[2] By competitively binding to the ATP-binding pocket of Cdk12, it prevents the phosphorylation of RNAPII, thereby disrupting transcription elongation and leading to anti-proliferative effects in cancer cells.[1]

Quantitative Inhibitory Activity of this compound

The inhibitory potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Notes |

| Cdk12 | 52 | Potent inhibition of the primary target.[2] |

| Cdk13 | 10 | Strong inhibition of the closest homolog of Cdk12.[1] |

| Cdk2 | >10,400 | Demonstrates high selectivity over cell cycle-related CDKs.[1] |

| Cdk7 | >10,400 | High selectivity against other transcriptional CDKs.[1] |

| Cdk8 | >10,400 | High selectivity against other transcriptional CDKs.[1] |

| Cdk9 | >10,400 | High selectivity against other transcriptional CDKs.[1] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) | Notes |

| Inhibition of p-Ser2 RNAPII CTD | SK-BR-3 | 185 | Demonstrates target engagement in a cellular context.[2] |

| Growth Inhibition | SK-BR-3 | 800 | Shows anti-proliferative effects in a breast cancer cell line.[2] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by intercepting a key step in the transcription elongation pathway. The following diagram illustrates the Cdk12 signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits the Cdk12/Cyclin K complex, preventing ATP-dependent phosphorylation of RNAPII Ser2 CTD and halting transcription elongation.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibitory activity of this compound.

In Vitro Cdk12 Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the Cdk12/Cyclin K complex.

Materials:

-

Recombinant human Cdk12/Cyclin K complex

-

GST-tagged CTD of RNAPII (substrate)

-

[γ-³²P]ATP

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

SDS-PAGE gels and reagents

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant Cdk12/Cyclin K, and the GST-CTD substrate.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated GST-CTD substrate using a phosphorimager.

-

Quantify the band intensities to determine the extent of inhibition at each compound concentration and calculate the IC50 value.

Cellular p-Ser2 RNAPII Western Blot

This assay assesses the ability of this compound to inhibit Cdk12 activity within a cellular context by measuring the phosphorylation status of its direct substrate.

Materials:

-

Cancer cell line (e.g., SK-BR-3)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-Ser2 RNAPII, anti-total RNAPII (or a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 2-6 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against p-Ser2 RNAPII overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total RNAPII or a loading control to normalize the p-Ser2 signal.

-

Quantify the band intensities to determine the dose-dependent inhibition of Ser2 phosphorylation.

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., SK-BR-3)

-

This compound

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound (and a DMSO control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the signal to stabilize.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO control for each concentration and determine the IC50 value.

Experimental Workflow for Characterization

The following diagram outlines the logical flow of experiments to characterize the inhibitory activity of a Cdk12 inhibitor like this compound.

Caption: A typical workflow for characterizing a Cdk12 inhibitor, from initial biochemical assays to cellular and structural studies.

Structural Basis of this compound Inhibition

While a co-crystal structure of this compound in complex with Cdk12 is not publicly available, its mechanism as an ATP-competitive inhibitor suggests it binds within the ATP-binding pocket of the Cdk12 kinase domain. Structural studies of Cdk12 with other inhibitors and ATP analogs have revealed key features of this pocket.

The ATP-binding site of Cdk12 is located at the interface of the N- and C-lobes of the kinase domain. Like other kinases, it features a "hinge" region that forms hydrogen bonds with the adenine ring of ATP. Molecular docking studies of a precursor to this compound suggest that it likely forms hydrogen bonds with the hinge region of Cdk12.[1] The selectivity of this compound for Cdk12/13 over other CDKs is likely achieved by exploiting subtle differences in the shape and amino acid composition of the ATP-binding pocket. For instance, the presence of specific residues and the conformation of the glycine-rich loop can influence inhibitor binding and selectivity. The development of this compound involved optimizing its structure to enhance interactions within the Cdk12 ATP-binding site, leading to its high potency and selectivity.[1] Future co-crystallization studies will be invaluable in precisely elucidating the specific molecular interactions that govern the potent and selective inhibitory activity of this compound.

References

The Impact of Cdk12-IN-2 on Gene Expression in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a promising therapeutic target in oncology. Its inhibition has profound effects on gene expression, particularly in cancer cells reliant on specific transcriptional programs for survival and proliferation. This technical guide provides an in-depth analysis of the impact of Cdk12-IN-2, a potent and selective CDK12 inhibitor, on gene expression in cancer cells. We will delve into its mechanism of action, present quantitative data on its effects, detail relevant experimental protocols, and visualize key cellular pathways and workflows.

Introduction to CDK12 and this compound

CDK12 is a serine/threonine kinase that, in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] The primary function of the CDK12/Cyclin K complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA polymerase II (RNAPII).[1][2] This phosphorylation, specifically on serine 2 residues of the CTD heptapeptide repeats, is a key step in the transition from transcription initiation to productive elongation.[2][3] By facilitating transcriptional elongation, CDK12 is particularly important for the expression of long genes, many of which are critically involved in the DNA Damage Response (DDR).[2][4][5]

This compound is a small molecule inhibitor designed as a chemical probe for studying the function of CDK12. It is a potent and selective, nanomolar inhibitor of CDK12.[3] Due to the high homology between CDK12 and CDK13, this compound also exhibits strong inhibitory activity against CDK13.[3] Its mechanism of action is centered on the direct inhibition of CDK12's kinase activity, thereby preventing the phosphorylation of RNAPII and disrupting transcriptional elongation.[3]

Mechanism of Action of this compound

The primary molecular effect of this compound is the inhibition of CDK12-mediated phosphorylation of serine 2 on the RNAPII CTD.[3] This event has a cascade of consequences for gene expression:

-

Impaired Transcriptional Elongation: Without proper Serine 2 phosphorylation, RNAPII is less processive and is prone to premature termination. This disproportionately affects the transcription of long genes, as the polymerase is more likely to dissociate from the DNA template before reaching the end of the gene.[4][6][7]

-

Premature Cleavage and Polyadenylation (PCPA): Inhibition of CDK12 has been shown to lead to the increased use of cryptic polyadenylation signals within introns. This results in the production of truncated, non-functional transcripts.[5] Genes involved in the DDR are particularly susceptible to this phenomenon due to their generally long lengths.[5]

-

Downregulation of DNA Damage Response (DDR) Genes: A significant number of genes essential for various DNA repair pathways, including homologous recombination (HR), are long and therefore dependent on CDK12 for their full-length transcription.[2][4][5] Inhibition of CDK12 by this compound leads to the downregulation of key DDR proteins such as BRCA1, ATR, FANCI, and FANCD2.[2][5] This creates a "BRCAness" phenotype in cancer cells, rendering them more sensitive to DNA-damaging agents and PARP inhibitors.[4]

Signaling Pathway Diagram

References

- 1. Characterization of Human Cyclin-Dependent Kinase 12 (CDK12) and CDK13 Complexes in C-Terminal Domain Phosphorylation, Gene Transcription, and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The physicochemical properties of Cdk12-IN-2 for research applications

An In-Depth Technical Guide to Cdk12-IN-2 for Research Applications

Introduction

Cyclin-dependent kinase 12 (CDK12), a member of the serine/threonine protein kinase family, plays a pivotal role in the regulation of gene transcription.[1][2] In complex with its regulatory partner, Cyclin K (CycK), CDK12 is a key transcriptional kinase that phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II).[1][2][3][4] This action is crucial for promoting transcriptional elongation, particularly for a subset of long genes involved in the DNA Damage Response (DDR), such as BRCA1, ATR, FANCI, and FANCD2.[1][5][6][7][8][9] Given its critical role in maintaining genomic stability, CDK12 has emerged as a significant therapeutic target in oncology.[1][6][10]

This compound is a potent and selective nanomolar inhibitor of CDK12, designed as a chemical probe for the functional study of CDK12 and as a scaffold for further drug discovery.[2][11][12] Its ability to induce a "BRCAness" phenotype by downregulating homologous recombination (HR) repair genes makes it a valuable tool for investigating synthetic lethal interactions, particularly with PARP inhibitors.[1][10] This guide provides a comprehensive overview of the physicochemical properties, biological activity, and experimental applications of this compound for researchers in drug development and cancer biology.

Physicochemical Properties

This compound possesses favorable physicochemical properties for a chemical probe.[2][11] Key identifying and solubility information is summarized below. For experimental use, it is recommended to store the compound at -20°C or -80°C.[13][14]

| Property | Value | Reference |

| Chemical Name | N-[trans-4-[(5-cyano-2-pyridinyl)amino]cyclohexyl]-N-[4-(1,6-dihydro-1-methyl-6-oxo-3-pyridinyl)phenyl]-N′-(phenylmethyl)-urea | [15] |

| Synonyms | Cdk12 Inhibitor 2, Cyclin-dependent Kinase 12-IN-2 | [15] |

| CAS Number | 2244987-03-7 | [15] |

| Molecular Formula | C₃₂H₃₂N₆O₂ | [15] |

| Molecular Weight | 532.6 g/mol | [15] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml)Ethanol: Slightly soluble (0.1-1 mg/ml) | [15] |

| Storage | Store at -20°C or -80°C | [13][14] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of CDK12 and its closest homolog, CDK13.[11][16] It demonstrates excellent selectivity against other cyclin-dependent kinases, making it a precise tool for interrogating CDK12-specific functions.[11][15][16]

Kinase Inhibitory Profile

The inhibitory activity of this compound has been characterized against a panel of kinases, highlighting its selectivity.

| Kinase Target | IC₅₀ (nM) | Reference |

| CDK12 | 52 | [2][11][16] |

| CDK13 | 10 | [15][16] |

| CDK9 | 16,000 | [15] |

| CDK2 | >100,000 | [15] |

| CDK7 | >10,000 | [15] |

| CDK8 | >10,000 | [15] |

Cellular Activity

In cellular contexts, this compound effectively inhibits the phosphorylation of RNAP II and suppresses the growth of cancer cell lines, particularly those sensitive to DDR pathway disruption.

| Cellular Assay | Cell Line | IC₅₀ (µM) | Reference |

| RNAP II Ser2 Phosphorylation Inhibition | SK-BR-3 | 0.185 - 0.195 | [11][15] |

| Cell Growth Inhibition | SK-BR-3 | 0.8 | [11] |

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of the kinase activity of the CDK12/CycK complex.[10] CDK12 is responsible for phosphorylating Serine 2 (Ser2) residues within the C-terminal domain (CTD) of RNA Polymerase II, a critical step for the transition from transcription initiation to productive elongation.[2][3][4] By blocking this phosphorylation, this compound disrupts the transcription of a specific subset of genes.[2][11] Notably, genes that are particularly long and involved in the DNA damage response (DDR), such as BRCA1 and ATR, are highly dependent on CDK12 activity for their expression.[6][7][9] Inhibition of CDK12 leads to a decrease in the mRNA and protein levels of these key DDR factors, resulting in impaired homologous recombination (HR) repair.[10][17] This induced deficiency in HR renders cancer cells vulnerable to DNA-damaging agents and creates a synthetic lethal relationship with inhibitors of other DNA repair pathways, such as PARP inhibitors.[1][18]

Signaling Pathways and Experimental Workflows

CDK12 Signaling Pathway

The following diagram illustrates the central role of CDK12 in transcriptional regulation and the DNA damage response, and the mechanism by which this compound exerts its effects.

References

- 1. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CDK12 inhibitor 2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. labsolu.ca [labsolu.ca]

- 14. glpbio.com [glpbio.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The cyclin K/Cdk12 complex: An emerging new player in the maintenance of genome stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gene expression regulation by CDK12: a versatile kinase in cancer with functions beyond CTD phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cdk12-IN-2 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) is a key transcriptional regulator involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, a critical step for transcriptional elongation.[1][2] CDK12 plays a significant role in the expression of genes involved in the DNA damage response (DDR), cell cycle progression, and maintenance of genomic stability.[3] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention. Cdk12-IN-2 is a potent and selective nanomolar inhibitor of CDK12.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cell viability, protein expression, and target engagement.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the kinase activity of CDK12. This inhibition prevents the phosphorylation of serine 2 (Ser2) on the CTD of RNA polymerase II.[1] The lack of Ser2 phosphorylation leads to impaired transcriptional elongation, particularly of long genes, including those integral to the DNA damage response pathway such as BRCA1 and ATR.[3][4] This disruption of DDR gene transcription can induce synthetic lethality in cancer cells with pre-existing DNA repair defects and can sensitize cancer cells to DNA-damaging agents. Inhibition of CDK12 has also been shown to cause a G1/S phase cell cycle progression defect.[3][5]

Quantitative Data Summary

| Parameter | Value | Cell Line | Reference |

| This compound IC50 (Kinase Assay) | 52 nM | - | [1] |

| This compound IC50 (C-terminal domain Ser2 phosphorylation) | 185 nM | SK-BR-3 | [1] |

| This compound IC50 (Growth Inhibition) | 0.8 µM | SK-BR-3 | [1] |

| THZ531 IC50 (CDK12 Kinase Assay) | 158 nM | - | [2][6][7] |

| THZ531 IC50 (CDK13 Kinase Assay) | 69 nM | - | [2][6][7] |

| THZ531 IC50 (Cell Proliferation) | 50 nM | Jurkat | [2][6][7] |

Experimental Protocols

Cell Culture and this compound Treatment

A crucial first step for any experiment is the proper handling and maintenance of cell lines.

Materials:

-

Cell line of interest (e.g., SK-BR-3, Jurkat, HCT116)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks, plates, and other consumables

Protocol:

-

Cell Culture: Culture cells in appropriate complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: The day before treatment, seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment. Seeding density will need to be optimized for each cell line and experiment duration.

-

Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest this compound concentration, typically ≤ 0.1%).

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK12 Antibody (#11973) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 5. CDK12 controls G1/S progression by regulating RNAPII processivity at core DNA replication genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. apexbt.com [apexbt.com]

Application Notes and Protocols for Cell-Based Assays with Cdk12-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in cell-based assays. The protocols detailed herein are designed to empower researchers in cancer biology and drug discovery to effectively probe the cellular functions of CDK12 and evaluate the therapeutic potential of its inhibition. This document includes the mechanism of action of this compound, quantitative data on its activity, detailed experimental procedures for a cell viability assay, and visual representations of the relevant signaling pathway and experimental workflow.

Introduction

Cyclin-Dependent Kinase 12 (CDK12), in complex with Cyclin K, plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3] This activity is particularly important for the expression of long genes, including those integral to the DNA damage response (DDR) pathway, such as BRCA1 and ATR.[3][4] Consequently, inhibition of CDK12 has emerged as a promising therapeutic strategy for various cancers, as it can induce a "BRCAness" phenotype and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[4]

This compound is a potent and selective nanomolar inhibitor of CDK12.[5] It also exhibits strong inhibitory activity against CDK13, the closest homolog of CDK12.[5][6] Its utility as a chemical probe for functional studies of CDK12 is well-established.[5] These notes provide detailed protocols for assessing the cellular effects of this compound, enabling researchers to investigate its anti-proliferative and cytotoxic potential.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK12. This inhibition prevents the phosphorylation of Serine 2 (Ser2) on the C-terminal domain of RNA Polymerase II.[1][5] The lack of Ser2 phosphorylation impairs transcriptional elongation, leading to premature termination of transcription, particularly affecting long genes involved in the DNA damage response.[4][7] This disruption of critical cellular processes, including DNA repair, can lead to genomic instability and ultimately, cancer cell death.[3]

Quantitative Data

The following tables summarize the in vitro and cellular activities of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Assay Type | Target/Cell Line | IC50 | Reference |

| Biochemical (Enzymatic) | CDK12 | 52 nM | [5][6] |

| Biochemical (Enzymatic) | CDK13 | 10 nM | [6] |

| Cellular (Ser2 Phosphorylation) | SK-BR-3 | 185 nM | [5] |

| Cellular (Growth Inhibition) | SK-BR-3 | 0.8 µM | [5] |

| Cellular (Growth Inhibition) | MFM223 (BRCA-deficient TNBC) | 47 nM | [6] |

| Cellular (Growth Inhibition) | MDA-MB-436 (BRCA-deficient TNBC) | 197.9 nM | [6] |

Table 2: Time-Dependency of this compound Inhibition

| Incubation Time | IC50 (µM) | Reference |

| 0h | 0.0078 | [5] |

| 1h | 0.042 | [5] |

| 2h | 0.057 | [5] |

| 5h | 0.059 | [5] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of CDK12.

Caption: CDK12 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., SK-BR-3, MCF7, OV90)

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

DMSO

-

Solubilization buffer (for MTT assay)

-

Microplate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth during the assay period.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Viability Assessment:

-

For MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

For CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence using a microplate reader.

-

-

-

Data Analysis:

-

Subtract the background reading (medium only) from all experimental wells.

-

Normalize the data to the vehicle-treated control wells (set to 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Experimental Workflow

The following diagram provides a visual representation of the cell viability assay workflow.

Caption: Workflow for a cell-based viability assay using this compound.

Conclusion

This compound is a valuable tool for investigating the cellular consequences of CDK12 inhibition. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust cell-based assays. By understanding the mechanism of action and having access to detailed methodologies, scientists can effectively explore the therapeutic potential of targeting CDK12 in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK12: cellular functions and therapeutic potential of versatile player in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are CDK12 inhibitors and how do they work? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

Recommended working concentrations of Cdk12-IN-2 for kinase assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended working concentrations for the use of Cdk12-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12), in both in vitro and cellular kinase assays.

Introduction

Cyclin-Dependent Kinase 12 (CDK12), in complex with its regulatory partner Cyclin K, plays a crucial role in the regulation of gene transcription.[1] Specifically, the CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (p-Ser2).[2][3][4] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long and complex genes, including those involved in the DNA Damage Response (DDR) pathway.[1][5] Inhibition of CDK12 activity has emerged as a promising therapeutic strategy in oncology. This compound is a potent and selective nanomolar inhibitor of CDK12, making it a valuable tool for studying CDK12 function and for drug discovery efforts.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various kinase assays.

Table 1: In Vitro Inhibitory Activity of this compound [2]

| Parameter | Value | Notes |

| IC50 (CDK12) | 52 nM | In vitro kinase assay. |

| Time-Dependency | IC50 increases with pre-incubation time. | 0h: 7.8 nM, 1h: 42 nM, 2h: 57 nM, 5h: 59 nM. |

| Selectivity | Excellent selectivity over CDK2, CDK9, CDK8, and CDK7. | Data not shown. |

| CDK13 Inhibition | Strong inhibitor of CDK13. | CDK13 is the closest homologue of CDK12. |

Table 2: Cellular Activity of this compound in SK-BR-3 Cells [2]

| Parameter | Value | Assay Type |

| IC50 (p-Ser2 RNAPII CTD) | 185 nM | Western Blot |

| IC50 (Growth Inhibition) | 0.8 µM | Cell Proliferation Assay |

Signaling Pathway

The diagram below illustrates the central role of the CDK12/Cyclin K complex in regulating transcriptional elongation through the phosphorylation of the RNA Polymerase II C-terminal domain.

Caption: CDK12/Cyclin K phosphorylates RNAPII to promote transcriptional elongation.

Experimental Protocols

In Vitro Kinase Assay using ADP-Glo™

This protocol is adapted from commercially available kinase assay kits and provides a method for measuring the in vitro activity of CDK12 and the inhibitory potential of this compound.[6][7][8][9][10]

Materials:

-

Recombinant active CDK12/Cyclin K complex

-

CDK12 substrate (e.g., pS7-CTD YS-14 substrate)[6]

-

This compound (dissolved in DMSO)

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare the desired concentrations of this compound by serial dilution in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Initiate Reaction: Add 5 µL of ATP solution (e.g., 50 µM final concentration) to each well to start the kinase reaction.[6] The final reaction volume will be 25 µL.

-

Incubation: Shake the plate gently for 2 minutes and then incubate at 37°C for 40 minutes.[6]

-

Terminate Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Shake the plate and incubate for 40 minutes at room temperature.[6]

-

ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Shake the plate and incubate for 30 minutes at room temperature, protected from light.[6]

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

Cellular Assay: Western Blot for p-Ser2 RNAPII CTD

This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation of its direct downstream target, RNAPII CTD Ser2, in a cell line such as SK-BR-3.[11]

Materials:

-

SK-BR-3 cells (or other suitable cell line)

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 0.5% NP-40, 150 mM NaCl, 1.5 mM MgCl₂, 10 mM KCl, 10% Glycerol, 0.5 mM EDTA, supplemented with protease and phosphatase inhibitors).[11]

-

Primary antibodies: anti-p-Ser2 RNAPII CTD, anti-total RNAPII, and a loading control (e.g., anti-β-actin).

-

Secondary antibodies (HRP-conjugated).

-

SDS-PAGE gels and Western blot equipment.

-

Chemiluminescent substrate.

Procedure:

-

Cell Treatment: Plate SK-BR-3 cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using the cell lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Ser2 RNAPII CTD overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop the blot using a chemiluminescent substrate.

-

-

Data Analysis: Acquire the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the p-Ser2 RNAPII CTD signal to the total RNAPII or loading control signal. Plot the normalized signal against the this compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram outlines the general workflow for evaluating a CDK12 inhibitor.

Caption: Workflow for this compound evaluation.

References

- 1. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Interaction of Cyclin-Dependent Kinase 12/CrkRS with Cyclin K1 Is Required for the Phosphorylation of the C-Terminal Domain of RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thesgc.org [thesgc.org]

- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 9. promega.com [promega.com]

- 10. ulab360.com [ulab360.com]

- 11. academic.oup.com [academic.oup.com]

Application of Cdk12-IN-2 in Ovarian Cancer Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 12 (CDK12) has emerged as a critical regulator of transcription and a key player in maintaining genomic stability, making it a compelling therapeutic target in ovarian cancer.[1][2][3] CDK12, in complex with its partner Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process essential for transcriptional elongation.[1][4][5] Inhibition of CDK12 has been shown to disproportionately affect the expression of genes involved in the DNA Damage Response (DDR), particularly those in the Homologous Recombination (HR) pathway, such as BRCA1.[3][6] This disruption of DNA repair machinery creates a "BRCAness" phenotype, rendering cancer cells vulnerable to PARP inhibitors and platinum-based chemotherapies.[1][3][7] Cdk12-IN-2 is a potent and selective inhibitor of CDK12 and its close homolog CDK13, offering a valuable tool for investigating the therapeutic potential of CDK12 inhibition in ovarian cancer.

This compound: A Profile

This compound is a small molecule inhibitor with high affinity for the ATP-binding pocket of CDK12 and CDK13. Its inhibitory activity and selectivity make it a suitable probe for preclinical studies in ovarian cancer.

Biochemical Activity of this compound

| Target | IC50 (nM) | Selectivity vs Other CDKs | Reference |

| CDK12 | 52 | >200-fold vs CDK2/7/8/9 | [3] |

| CDK13 | 10 | Not specified | [3] |

Table 1: Biochemical potency and selectivity of this compound.

Key Applications in Ovarian Cancer Research

The primary application of this compound in ovarian cancer research is to exploit the synthetic lethal relationship between CDK12 inhibition and defects in DNA repair pathways. Key research applications include:

-

Inducing a "BRCAness" Phenotype: By downregulating HR repair genes, this compound can sensitize ovarian cancer cells, particularly those proficient in HR, to PARP inhibitors.

-

Overcoming Chemoresistance: In ovarian cancer models, resistance to platinum-based chemotherapy is a significant challenge. This compound can be investigated as a means to re-sensitize resistant tumors.

-

Monotherapy in Tumors with Pre-existing DNA Repair Defects: Ovarian cancers with specific genetic backgrounds, such as those with mutations in other DDR genes, may exhibit heightened sensitivity to this compound as a single agent.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the use of this compound in ovarian cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on ovarian cancer cell lines.

Materials:

-

Ovarian cancer cell lines (e.g., A2780, SKOV3, OVCAR3, OVCAR8)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed ovarian cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-